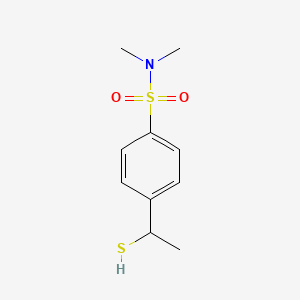![molecular formula C5H11ClN2O2 B13489252 (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with a methylamino group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of an appropriate oxazolidinone precursor with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in this synthesis include oxazolidinone derivatives and methylamine, with the reaction often conducted in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride include other oxazolidinone derivatives, such as linezolid and tedizolid, which are known for their antimicrobial properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of the methylamino group, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C5H11ClN2O2 |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
(4R)-4-(methylaminomethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-6-2-4-3-9-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
Clave InChI |
YJLJRIWLDCEKOR-PGMHMLKASA-N |
SMILES isomérico |
CNC[C@@H]1COC(=O)N1.Cl |
SMILES canónico |
CNCC1COC(=O)N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)








